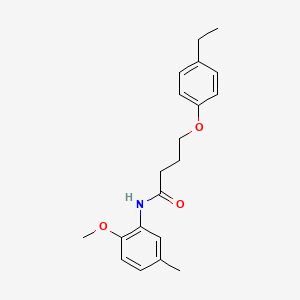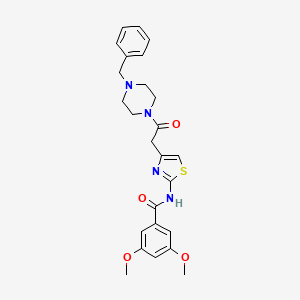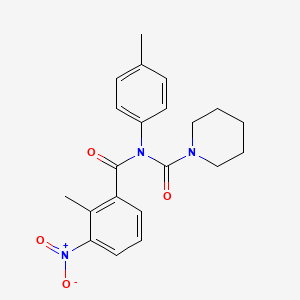
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Affinities and Antiproliferative Activity
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine and its derivatives have been investigated for their affinity towards sigma receptors. Specifically, derivatives with modifications on the piperidine ring have shown significant binding affinities and selectivities towards sigma(1) receptors. These compounds, notably those with mono-methyl or geminal dimethyl groups on the piperidine moiety, have demonstrated not only high potency but also good selectivity profiles relative to sigma(2) receptors and the Delta(8)-Delta(7) sterol isomerase site. Moreover, some of these compounds have exhibited antiproliferative activity against rat C6 glioma cells, suggesting potential applications in tumor research and therapy due to their sigma(1) antagonist activity (Berardi et al., 2005).
Analytical Determination in Consumer Products
The compound's structural analogues have been utilized in the development of analytical methods for determining aromatic amines, contaminants commonly found in consumer products such as hair dyes. The use of room temperature ionic liquids has improved the separation and quantification of these amines by liquid chromatography coupled to electrochemical detection. This advancement in analytical chemistry aids in the accurate and precise detection of potentially harmful substances in consumer products, ensuring safety and compliance with regulatory standards (Lizier & Zanoni, 2012).
Gastrointestinal Motility Enhancement
Benzamide derivatives related to N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine have shown promising results as serotonin 4 (5-HT(4)) receptor agonists. These compounds have the potential to enhance gastrointestinal motility, making them valuable for the treatment of various gastrointestinal disorders. However, challenges such as low bioavailability due to poor intestinal absorption rates have been identified, guiding further modifications to improve therapeutic efficacy (Sonda et al., 2003).
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-14-6-8-16-20(26-15-7-9-19(29-2)18(23)12-15)17(13-24-21(16)25-14)22(28)27-10-4-3-5-11-27/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZSJQSQCGWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2711053.png)


![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2711057.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711060.png)

![(3R)-Spiro[1,2-dihydroindene-3,3'-morpholine]](/img/structure/B2711062.png)

![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)


![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)
![2-[(oxolan-2-yl)methyl]morpholine hydrochloride](/img/structure/B2711074.png)
